An In-depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4
An In-depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 is a stable, isotopically labeled form of the benzyl ester of carboxyphosphamide, a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an invaluable tool in pharmacokinetic and metabolic studies of cyclophosphamide. Primarily, it serves as an internal standard in bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of carboxyphosphamide and other cyclophosphamide metabolites in biological matrices. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
Carboxyphosphamide Benzyl Ester-d4 is a deuterated analog of the benzyl ester of carboxyphosphamide. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Benzyl 3-((amino(bis(2-chloroethyl-d2)amino)phosphoryl)oxy)propanoate | |
| Synonyms | Carboxyphosphamide Benzyl Ester-d4 | |
| CAS Number | 1276302-73-8 | |
| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | [1] |
| Molecular Weight | 387.23 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | Typically ≥99% atom D | |
| Storage Conditions | -20°C for long-term storage |
Synthesis
A plausible synthetic route would first involve the preparation of Carboxyphosphamide-d4, which has been described in the literature. The synthesis of deuterated analogs of cyclophosphamide and its metabolites often starts with deuterated chloroethylamine.
Following the synthesis of Carboxyphosphamide-d4, the carboxylic acid group is then esterified with benzyl alcohol. This can be achieved through various standard esterification methods, such as Fischer esterification under acidic conditions or by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with benzyl alcohol.
Applications in Research and Drug Development
The primary application of Carboxyphosphamide Benzyl Ester-d4 is as an internal standard for the quantitative analysis of carboxyphosphamide in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
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Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer.
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Correction for Sample Preparation Variability: It accounts for losses during extraction, handling, and injection.
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Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the reliability of the quantitative data is significantly enhanced.
This compound is crucial for:
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Pharmacokinetic Studies: Accurately determining the concentration-time profile of carboxyphosphamide in plasma, urine, and other biological fluids.
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Metabolism Studies: Investigating the metabolic pathways of cyclophosphamide and understanding inter-individual variability in drug metabolism.
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Therapeutic Drug Monitoring: Although carboxyphosphamide is inactive, monitoring its levels can provide insights into the overall metabolism of the parent drug, cyclophosphamide.
Experimental Protocols
Protocol 1: Quantitative Analysis of Carboxyphosphamide in Human Plasma using LC-MS/MS
This protocol provides a general framework for the use of Carboxyphosphamide Benzyl Ester-d4 as an internal standard. Specific parameters will need to be optimized for individual instruments and laboratory conditions.
1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of Carboxyphosphamide Benzyl Ester-d4 (e.g., 1 µg/mL in methanol) as the internal standard. c. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Carboxyphosphamide (unlabeled): Precursor ion > Product ion (to be determined based on fragmentation).
- Carboxyphosphamide Benzyl Ester-d4 (Internal Standard): Precursor ion > Product ion (to be determined based on fragmentation, expecting a +4 Da shift from the unlabeled benzyl ester).
3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Use a weighted linear regression to fit the calibration curve. c. Quantify the concentration of carboxyphosphamide in the unknown samples using the calibration curve.
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide, highlighting the formation of carboxyphosphamide.
Caption: Metabolic pathways of cyclophosphamide activation and inactivation.
Bioanalytical Workflow Using a Deuterated Internal Standard
This diagram outlines the typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard like Carboxyphosphamide Benzyl Ester-d4.
Caption: Workflow for bioanalysis with a deuterated internal standard.
